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molecular formula C8H8BrNO3 B8780416 1-(Bromomethyl)-2-methoxy-3-nitrobenzene CAS No. 180148-36-1

1-(Bromomethyl)-2-methoxy-3-nitrobenzene

Cat. No. B8780416
M. Wt: 246.06 g/mol
InChI Key: MHRLIQPEMLEVJA-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

A solution of 14.7 g of (2-methoxy-3-nitro-phenyl)-methanol dissolved in 140 ml of dichloromethane and 5.5 ml of pyridine was cooled in an ice bath and slowly added 6.48 ml of phosphorus tribromide. After 45 minutes at 5° C., the reaction mixture was diluted with dichloromethane, washed with water, dried, and evaporated to dryness. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate/hexane (5:95) giving 7.3 g of 1-bromomethyl-2-methoxy-3-nitrobenzene as a yellow solid. ##STR137##
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
6.48 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:12]O.N1C=CC=CC=1.P(Br)(Br)[Br:21]>ClCCl>[Br:21][CH2:12][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([N+:9]([O-:11])=[O:10])[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
COC1=C(C=CC=C1[N+](=O)[O-])CO
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
6.48 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel eluting with ethyl acetate/hexane (5:95)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrCC1=C(C(=CC=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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